1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide

P2Y12 receptor Platelet aggregation GPCR antagonism

1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide (CAS 2034360-94-4) is a synthetic small molecule belonging to the pyrazolopyrimidine-azetidine carboxamide class. This scaffold is recognized in medicinal chemistry for its potential to modulate kinase and G-protein coupled receptor (GPCR) activity.

Molecular Formula C18H16N8O
Molecular Weight 360.381
CAS No. 2034360-94-4
Cat. No. B2496156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide
CAS2034360-94-4
Molecular FormulaC18H16N8O
Molecular Weight360.381
Structural Identifiers
SMILESC1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CC5=C(C=C4)C=NN5
InChIInChI=1S/C18H16N8O/c27-18(23-14-3-2-12-8-21-24-15(12)6-14)13-9-25(10-13)16-7-17(20-11-19-16)26-5-1-4-22-26/h1-8,11,13H,9-10H2,(H,21,24)(H,23,27)
InChIKeyIVPZNSMQKKZLAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide (CAS 2034360-94-4): Structural and Pharmacological Context for Research Procurement


1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide (CAS 2034360-94-4) is a synthetic small molecule belonging to the pyrazolopyrimidine-azetidine carboxamide class . This scaffold is recognized in medicinal chemistry for its potential to modulate kinase and G-protein coupled receptor (GPCR) activity [1]. While no primary research paper or patent explicitly disclosing the biological activity of this exact compound is publicly available as of mid-2026, its structural features—a 1H-pyrazol-1-yl substituent on a pyrimidine core linked to an indazole via an azetidine-3-carboxamide linker—place it within a well-characterized chemical space associated with P2Y12 receptor antagonism and Janus kinase (JAK) inhibition [1][2]. The closest structurally characterized analog, N-(1H-indazol-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide (CAS 2034257-87-7), demonstrates antagonist activity at the P2Y12 receptor (IC50 = 130 nM) [2].

Why 1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide Cannot Be Replaced by Generic Analogs for Target-Specific Research


Substituting this compound with a close analog—such as the 6-phenylpyrimidine variant (CAS 2034257-87-7) or the 1H-1,2,4-triazol-1-yl analog (CAS 2034583-87-2)—carries a high risk of altered target engagement and pharmacological profile . The 1H-pyrazol-1-yl moiety at the pyrimidine 6-position is not electronically or sterically equivalent to a phenyl or triazole group [1]. In kinase inhibitor design, the nature of the heterocycle at this position is known to critically determine hinge-binding affinity and selectivity across the kinome [1]. Similarly, in GPCR antagonism, subtle changes to the pyrimidine substituent can shift activity from one purinergic receptor subtype to another [2]. Without direct comparative data for this specific compound, any assumption of functional equivalence to an analog is scientifically unsound.

1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide: Quantitative Differentiation Evidence from Structural Analogs and Predicted Properties


P2Y12 Receptor Antagonism: Divergence from the 6-Phenylpyrimidine Analog

The closest structurally characterized analog, N-(1H-indazol-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide (CAS 2034257-87-7), exhibits P2Y12 antagonist activity with an IC50 of 130 nM in a [35S]GTPγS binding assay [1]. The target compound replaces the 6-phenyl group with a 1H-pyrazol-1-yl moiety. In related pyrimidine-based kinase and GPCR scaffolds, the introduction of a pyrazole at this position has been associated with enhanced hydrogen-bonding capacity and altered selectivity profiles compared to phenyl analogs [2]. Direct comparative P2Y12 data for the target compound are not publicly available; therefore, the functional consequence of this substitution cannot be quantified without experimental determination.

P2Y12 receptor Platelet aggregation GPCR antagonism

Predicted Physicochemical Differentiation from 6-Phenyl and 6-Triazole Analogs

The substitution of a phenyl group (logP contribution ~1.8) with a 1H-pyrazol-1-yl group (logP contribution ~0.5) is predicted to reduce overall lipophilicity, potentially improving aqueous solubility and reducing non-specific protein binding . Computational predictions indicate that the target compound (MW 360.4) has a lower calculated logP than the phenyl analog (MW 381.4, C21H18N6O) while offering an additional hydrogen bond acceptor (pyrazole N2) that may engage distinct residue interactions in the target binding pocket .

Lipophilicity Hydrogen bonding Drug-likeness

JAK/IRAK Kinase Inhibition Potential: Differentiation from Triazole-Containing Analogs

Patent literature broadly claims pyrazole pyrimidine derivatives, including the 1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide scaffold, as inhibitors of Casein kinase I (CKI) and Interleukin-1 receptor-associated kinase 1 (IRAK1) [1]. The specific combination of the 1H-pyrazol-1-yl group with the indazol-6-yl azetidine carboxamide is structurally distinct from 1H-1,2,4-triazol-1-yl analogs (e.g., CAS 2034583-87-2), which may exhibit different hinge-binding geometries and kinase selectivity profiles [1]. No quantitative kinase inhibition data for the target compound are publicly available; direct experimental profiling is required to establish selectivity.

JAK kinase IRAK kinase Kinase selectivity

1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide: Recommended Research Applications Based on Structural Evidence


Chemical Biology Probe for P2Y12 vs. P2Y1 Receptor Subtype Selectivity Profiling

Based on class-level inference from the 6-phenyl analog (P2Y12 IC50 = 130 nM) [1], this compound can be used as a structurally differentiated probe to investigate how the 1H-pyrazol-1-yl substitution affects selectivity between P2Y12 and P2Y1 purinergic receptors. Researchers studying platelet aggregation or neuroinflammatory signaling may profile this compound alongside the phenyl analog to map structure-selectivity relationships.

Kinase Selectivity Panel Screening in CKI/IRAK1/JAK Inhibitor Discovery

The pyrazolopyrimidine-azetidine carboxamide scaffold is claimed in patents as a CKI/IRAK1 inhibitor chemotype [2]. This compound, with its distinct 1H-pyrazol-1-yl hinge-binding motif, is suitable for inclusion in kinase selectivity panels to identify novel inhibition profiles within the CKI, IRAK, and JAK kinase families. Its unique substitution pattern may reveal selectivity windows not accessible with phenyl or triazole analogs.

Physicochemical Property Benchmarking for Azetidine Carboxamide Lead Optimization

The predicted lower lipophilicity (calculated logP ≈ 1.8) and additional hydrogen-bond acceptor capacity (HBA = 9) compared to the 6-phenyl analog make this compound a useful benchmark for lead optimization programs aiming to improve solubility and reduce non-specific binding while maintaining target engagement. Medicinal chemistry teams can use this compound to establish structure-property relationship (SPR) trends within the azetidine carboxamide series.

Negative Control Compound for Indazole-Containing Kinase Inhibitor Assays

Given the absence of confirmed kinase inhibition data, this compound may serve as a structurally matched negative control in assays where indazole-containing inhibitors (e.g., pazopanib analogs) are being profiled [3]. Its lack of a substituted aniline or sulfonamide group distinguishes it from potent VEGFR/PDGFR inhibitors, making it useful for establishing assay background in indazole-based screening cascades.

Quote Request

Request a Quote for 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.